molecular formula C16H19BrN2O B5669151 1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine

1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine

Cat. No.: B5669151
M. Wt: 335.24 g/mol
InChI Key: NLIUMQRIFSSWSQ-UHFFFAOYSA-N
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Description

1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a benzyl group and a 5-bromofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the benzyl group: Benzylation of the piperazine ring is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the 5-bromofuran-2-ylmethyl group: This step involves the reaction of the benzylated piperazine with 5-bromofuran-2-carbaldehyde under reductive amination conditions, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 5-bromo-2-furanone derivatives.

    Reduction: Formation of 1-benzyl-4-[(5-furan-2-yl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzyl and furan groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and targets would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-[(5-furan-2-yl)methyl]piperazine: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.

    1-benzyl-4-[(5-chlorofuran-2-yl)methyl]piperazine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    1-benzyl-4-[(5-methylfuran-2-yl)methyl]piperazine: The presence of a methyl group instead of bromine can alter its steric and electronic properties.

Uniqueness

1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and potentially enhance the compound’s biological activity. The combination of the benzyl, furan, and piperazine moieties also contributes to its distinct chemical and pharmacological profile.

Properties

IUPAC Name

1-benzyl-4-[(5-bromofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c17-16-7-6-15(20-16)13-19-10-8-18(9-11-19)12-14-4-2-1-3-5-14/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUMQRIFSSWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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